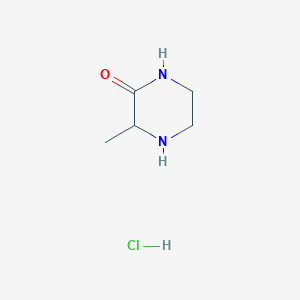

3-Methylpiperazin-2-one hydrochloride

Description

Contextual Significance of Piperazine (B1678402) Derivatives in Chemical Sciences

Piperazine and its derivatives are six-membered heterocyclic compounds containing two nitrogen atoms at the 1 and 4 positions. This structural feature imparts a unique combination of properties, including the ability to participate in hydrogen bonding, act as a rigid scaffold, and be readily functionalized at the nitrogen atoms. nih.gov Consequently, the piperazine ring is considered a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in a diverse range of therapeutic agents.

The versatility of the piperazine core allows for the introduction of various substituents, leading to a vast chemical space of derivatives with a wide spectrum of pharmacological activities. These derivatives have been successfully incorporated into drugs targeting the central nervous system, as well as those with antiviral, antifungal, and anti-inflammatory properties. nih.gov The ability to modify the stereochemistry and electronic properties of the piperazine ring enables chemists to fine-tune the biological activity and pharmacokinetic profiles of lead compounds. nih.gov The development of efficient synthetic methodologies for creating diverse piperazine derivatives remains an active area of research, underscoring their enduring importance in the chemical sciences. nih.gov

Importance of 3-Methylpiperazin-2-one (B1588561) Hydrochloride as a Research Compound

3-Methylpiperazin-2-one is a chiral derivative of piperazin-2-one (B30754), featuring a methyl group at the 3-position. The presence of this stereocenter makes it a valuable chiral building block for the synthesis of enantiomerically pure molecules. The hydrochloride salt of this compound is of particular importance in a research setting. The formation of a hydrochloride salt from the parent amine compound is a common strategy to improve its stability, crystallinity, and solubility in aqueous media, which facilitates its handling, storage, and use in various chemical reactions.

The (R)- and (S)-enantiomers of 3-Methylpiperazin-2-one serve as key intermediates in the asymmetric synthesis of complex target molecules. The specific stereochemistry of the methyl group can profoundly influence the biological activity of the final product by dictating its binding affinity and selectivity for a particular biological target. Therefore, access to enantiomerically pure forms of 3-Methylpiperazin-2-one hydrochloride is crucial for researchers investigating stereoselective interactions in biological systems and for the development of single-enantiomer drugs. nih.gov

Overview of Current Research Landscape and Key Areas of Focus

The current research landscape involving this compound is primarily centered on its application as a synthetic intermediate. Academic and industrial laboratories are actively exploring new and efficient synthetic routes to access this chiral building block with high enantiomeric purity. nih.gov Key areas of focus include the development of novel catalytic methods for asymmetric synthesis and the use of chiral auxiliaries to control the stereochemical outcome of the cyclization reactions that form the piperazinone ring.

Furthermore, research is being conducted on the derivatization of the 3-Methylpiperazin-2-one scaffold to create libraries of novel compounds for biological screening. The secondary amine in the piperazinone ring provides a convenient handle for the introduction of a wide range of functional groups through reactions such as acylation, alkylation, and reductive amination. These studies aim to explore the structure-activity relationships of new piperazinone derivatives and to identify novel compounds with potential therapeutic applications.

Scope and Objectives of Academic Investigations on this compound

The primary objective of academic investigations into this compound is to expand the synthetic toolbox available to organic chemists for the construction of complex, chiral molecules. Researchers aim to develop robust and scalable synthetic methods that can provide access to both enantiomers of the compound in high yield and optical purity. This includes the exploration of new catalysts, reaction conditions, and purification techniques.

Another key objective is to utilize this compound as a starting material for the total synthesis of natural products and other biologically active compounds. By incorporating this chiral building block into their synthetic strategies, researchers can efficiently introduce a key stereocenter and a versatile heterocyclic core into their target molecules. These synthetic endeavors not only demonstrate the utility of this compound but also contribute to a deeper understanding of the principles of asymmetric synthesis and the chemical biology of the target molecules.

Data Tables

Physicochemical Properties of (R)-3-Methylpiperazin-2-one

| Property | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | nih.govchemscene.com |

| Molecular Weight | 114.15 g/mol | nih.govchemscene.com |

| CAS Number | 922178-61-8 | chemscene.comchemicalbook.com |

| Appearance | White crystalline solid | - |

| Solubility | Freely soluble (302 g/L at 25 °C) | chemblink.com |

| Density | 0.992 ± 0.06 g/cm³ | chemblink.com |

| pKa | 15.51 ± 0.40 | echemi.com |

Spectroscopic Data of (R)-3-Methylpiperazin-2-one

| Technique | Data | Source |

| InChI | InChI=1S/C5H10N2O/c1-4-5(8)7-3-2-6-4/h4,6H,2-3H2,1H3,(H,7,8)/t4-/m1/s1 | nih.gov |

| InChIKey | BSPUWRUTIOUGMZ-SCSAIBSYSA-N | nih.gov |

| SMILES | C[C@@H]1C(=O)NCCN1 | nih.govchemscene.com |

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-methylpiperazin-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O.ClH/c1-4-5(8)7-3-2-6-4;/h4,6H,2-3H2,1H3,(H,7,8);1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCGTXJBWSKFDST-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NCCN1.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategies for 3 Methylpiperazin 2 One Hydrochloride

General Synthetic Approaches to the Piperazin-2-one (B30754) Core

Multi-step Cyclization Reactions

Multi-step cyclization reactions represent a classical and versatile approach to the piperazin-2-one core. These methods typically involve the sequential formation of the amide and amine functionalities within the heterocyclic ring. A common strategy begins with readily available α-amino acids, such as alanine, which provides the chiral center for 3-methylpiperazin-2-one (B1588561).

One such synthetic route commences with the N-alkylation of an alanine ester with a protected 2-aminoethyl group. For instance, N-Boc-protected (S)-alanine can be converted to a β-ketoester through a Masamune condensation. Subsequent reductive amination with ammonium acetate and sodium cyanoborohydride yields a 1,4-diamine intermediate. This diamine can then be protected and cyclized to form the piperazinone ring. Although this method can be effective, it may be susceptible to racemization during the reductive amination step, particularly with substrates prone to such loss of stereochemical integrity nih.gov.

Another multi-step approach involves the reaction of an N-protected amino acid with a suitable difunctional component that introduces the remaining atoms of the ring. This is often followed by deprotection and intramolecular cyclization to furnish the desired piperazinone. The choice of protecting groups is critical to ensure compatibility with the reaction conditions and to allow for selective removal at the appropriate stage of the synthesis.

A representative multi-step synthesis is outlined in the table below:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | N-Boc-(S)-alanine | Masamune condensation | β-ketoester |

| 2 | β-ketoester | Ammonium acetate, Sodium cyanoborohydride | 2,3-substituted 1,4-diamine |

| 3 | 1,4-diamine | 2-NsCl | N-protected diamine |

| 4 | N-protected diamine | Bromoethyldiphenylsulfonium triflate, TFA, basic workup | 3-methylpiperazin-2-one |

Reductive Amination Protocols in Piperazinone Synthesis

Reductive amination is a powerful and widely utilized method for the formation of C-N bonds and has been effectively applied to the synthesis of piperazin-2-ones. This reaction typically involves the condensation of an amine with a carbonyl compound to form an imine, which is then reduced in situ to the corresponding amine.

A notable one-pot tandem reductive amination-transamidation-cyclization reaction has been developed for the synthesis of substituted piperazin-2-ones. This process involves the reaction of an N-(2-oxoethyl)amide with an α-amino ester under reductive amination conditions. The resulting intermediate then undergoes an intramolecular N,N'-acyl transfer to form the piperazinone ring. The efficiency of this reaction is influenced by the nature of the acyl group and the steric properties of the amino ester. For instance, N-(2-oxoethyl)trifluoroacetamides have been shown to be particularly effective, leading to high yields of the desired piperazinones with minimal racemization.

The general scheme for this reductive amination protocol is as follows:

| Reactant 1 | Reactant 2 | Reducing Agent | Key Intermediate | Product |

| N-(2-oxoethyl)amide | α-amino ester (e.g., Alanine methyl ester) | Sodium triacetoxyborohydride (B8407120) | N-substituted amino ester | Substituted piperazin-2-one |

This methodology offers a streamlined approach to the piperazinone core, often with good control over the stereochemistry when chiral amino esters are employed.

Direct Cyclization of Unprotected Amino Esters

The direct cyclization of unprotected amino esters presents a more atom-economical and potentially more efficient route to piperazin-2-ones. This approach typically involves the reaction of a 1,2-diamine with an α-halo- or α,β-unsaturated ester. However, for the synthesis of 3-methylpiperazin-2-one, a more direct strategy involves the intramolecular cyclization of a linear precursor containing both the diamine and the ester functionalities.

One reported method involves the cyclization of an unprotected amino ester, such as methyl (R)-2-((2-aminopropyl)amino)propionate, to form the piperazin-2-one ring . This spontaneous ring closure often occurs under thermal conditions or upon removal of protecting groups from a suitable precursor. The success of this approach is highly dependent on the stability of the linear precursor and its propensity to undergo intramolecular cyclization over competing intermolecular reactions.

Stereoselective Synthesis of Chiral 3-Methylpiperazin-2-one Hydrochloride

The biological activity of 3-methylpiperazin-2-one is intrinsically linked to its stereochemistry at the C3 position. Therefore, the development of stereoselective synthetic methods to obtain enantiomerically pure (R)- or (S)-3-methylpiperazin-2-one is of paramount importance. The hydrochloride salt is typically formed in the final step by treating the free base with hydrochloric acid.

Asymmetric Catalysis Techniques

Asymmetric catalysis offers an elegant and efficient approach to chiral molecules by employing a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. In the context of 3-methylpiperazin-2-one synthesis, asymmetric hydrogenation has emerged as a powerful technique.

Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols has been developed to provide chiral disubstituted piperazin-2-ones with excellent diastereoselectivities and enantioselectivities dicp.ac.cn. This method involves the hydrogenation of a suitably substituted pyrazin-2-ol precursor in the presence of a chiral palladium catalyst. The reaction proceeds through a dynamic kinetic resolution process, where the tautomerization between enamine and imine intermediates is faster than the hydrogenation, allowing for the preferential formation of one enantiomer.

A summary of representative results for asymmetric hydrogenation is provided below:

| Substrate | Catalyst System | Enantiomeric Excess (ee) |

| 3-methylpyrazin-2-ol | Pd-catalyst with chiral ligand | up to 90% ee |

This approach is advantageous due to its high efficiency and the potential for scalability.

Chiral Auxiliary-Mediated Synthesis

The use of chiral auxiliaries is a well-established and reliable strategy for controlling stereochemistry in organic synthesis. A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a substrate to direct a stereoselective transformation. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

In the synthesis of chiral 3-methylpiperazin-2-one, chiral auxiliaries such as (R)-phenylglycinol have been employed to control the stereochemistry during the formation of the piperazinone ring . The synthesis of a related compound, (R)-(+)-2-methylpiperazine, has been achieved using (R)-(-)-phenylglycinol as a chiral auxiliary . This process typically involves the condensation of the chiral auxiliary with a suitable building block, followed by cyclization to form a protected piperazinone intermediate. The stereochemistry of the final product is dictated by the chirality of the auxiliary.

The general workflow for a chiral auxiliary-mediated synthesis is as follows:

| Step | Description |

| 1 | Attachment of a chiral auxiliary (e.g., (R)-phenylglycinol) to a precursor molecule. |

| 2 | Diastereoselective cyclization to form the piperazinone ring. |

| 3 | Removal of the chiral auxiliary to yield the enantiomerically enriched 3-methylpiperazin-2-one. |

This method provides a high degree of stereocontrol and is a cornerstone of asymmetric synthesis for obtaining enantiomerically pure piperazinones.

Hydrogenolytic Deprotection and Intramolecular Cyclization

A key and elegant strategy for the synthesis of the 3-methylpiperazin-2-one core involves a tandem reaction sequence of hydrogenolytic deprotection followed by a spontaneous intramolecular cyclization. This process typically starts from a suitably protected linear amino ester precursor.

One established pathway begins with a protected amino ester, such as (R)-2-((2-(((benzyloxy)carbonyl)amino)ethyl)amino)propionate. The synthesis unfolds in two critical steps:

Hydrogenolytic Deprotection: The benzyloxycarbonyl (Cbz or Z) group is a widely used protecting group for amines due to its stability under various conditions and its susceptibility to removal by catalytic hydrogenation. In this step, the precursor is subjected to hydrogenation in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). The reaction cleaves the Cbz group, liberating the primary amine and generating toluene and carbon dioxide as byproducts. This deprotection is typically carried out under a hydrogen atmosphere. google.com

Intramolecular Cyclization: Upon the removal of the Cbz group, the newly formed free primary amine is positioned to react with the ester group at the other end of the molecule. This intramolecular nucleophilic attack results in the formation of the six-membered piperazin-2-one ring, with the expulsion of the alcohol from the ester group (e.g., methanol or ethanol). This cyclization is often spontaneous under the reaction conditions following deprotection.

The final step involves the formation of the hydrochloride salt by treating the resulting 3-methylpiperazin-2-one base with hydrochloric acid.

Enantiomeric Purity Assurance in Synthesis

The biological activity of chiral molecules is often dependent on their specific three-dimensional arrangement. Therefore, ensuring the enantiomeric purity of 3-methylpiperazin-2-one is of paramount importance. Several strategies are employed to control the stereochemistry and produce a single enantiomer with high enantiomeric excess (e.e.).

Asymmetric Synthesis from Chiral Precursors: The most common approach is to start the synthesis with an enantiomerically pure building block. For instance, the synthesis can begin with a chiral amino acid, such as L-alanine or D-alanine, to ultimately yield (S)-3-methylpiperazin-2-one or (R)-3-methylpiperazin-2-one, respectively. By using optically pure starting materials, the chirality is carried through the synthetic sequence. tmc.edunih.gov

Use of Chiral Auxiliaries: This method involves temporarily incorporating a chiral molecule—a chiral auxiliary—into the synthetic intermediate. This auxiliary guides the stereochemical outcome of subsequent reactions. For example, (R)-phenylglycinol has been used as a chiral auxiliary to control stereochemistry during the synthesis of related chiral piperazines. After the desired chiral center is established, the auxiliary is removed.

Chiral Resolution: This classical technique is used to separate a racemic mixture (a 1:1 mixture of both enantiomers) into its individual enantiomers. Methods for resolution include:

Diastereomeric Salt Formation: The racemic 3-methylpiperazin-2-one is reacted with a chiral resolving agent (a chiral acid or base) to form a pair of diastereomeric salts. These salts have different physical properties, such as solubility, allowing them to be separated by fractional crystallization.

Chiral Chromatography: Chiral High-Performance Liquid Chromatography (HPLC) can be used to separate the enantiomers on an analytical or preparative scale.

Preserving the integrity of the stereocenter at the C3 position throughout the synthesis is crucial, as racemization can lead to a mixture of enantiomers and compromise the product's intended application. tmc.edu

Optimization of Synthetic Pathways and Process Chemistry Considerations

Optimizing the synthesis of this compound is essential for improving efficiency, ensuring product quality, and enabling the transition from laboratory-scale preparation to large-scale industrial production.

Evaluation of Reagents and Reaction Conditions (e.g., solvents, catalysts, temperature, pressure)

The efficiency of the hydrogenolytic deprotection and cyclization sequence is highly dependent on the chosen reaction parameters.

| Parameter | Evaluation and Considerations |

| Catalyst | Palladium on carbon (Pd/C) is the most common catalyst. The catalyst loading (typically 5-10 mol%) and activity are crucial. For sulfur-containing substrates, which can poison the catalyst, an excess of the metal catalyst might be necessary, although alternative deprotection methods are often preferred. google.com |

| Hydrogen Source | Hydrogen gas (H₂) is the standard reagent, typically supplied via a balloon or a pressurized reactor. Transfer hydrogenation using sources like ammonium formate can also be an alternative. |

| Solvent | Alcohols such as methanol (MeOH) or ethanol (EtOH) are frequently used as they are good solvents for the precursors and do not interfere with the reaction. |

| Temperature | Reactions are often run at ambient temperature. google.com In some cases, gentle heating may be applied to increase the reaction rate, but this also risks potential side reactions or racemization. |

| Pressure | On a lab scale, the reaction can be run under a balloon of hydrogen (approx. 1 atm). For larger scales or more stubborn deprotections, higher pressures in a hydrogenation reactor are employed to increase reaction speed. |

| Acidic Conditions | The addition of an acid can sometimes facilitate the deprotection by preventing catalyst poisoning by the product amine. acs.org However, acid-mediated deprotection (e.g., using HCl in an organic solvent or isopropanol hydrochloride) can be an alternative to catalytic hydrogenation altogether, avoiding the use of heavy metals and flammable hydrogen gas. tdcommons.org |

Yield Enhancement and Purity Control in Laboratory-Scale Synthesis

To maximize yield and ensure high purity on a laboratory scale, careful control over the reaction is necessary.

Reaction Monitoring: Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) are used to monitor the disappearance of the starting material and the formation of the product, ensuring the reaction is allowed to proceed to completion without forming degradation products from excessive reaction times.

Catalyst Filtration: After the reaction is complete, the solid Pd/C catalyst must be carefully removed by filtration, typically through a pad of celite, to prevent palladium contamination in the final product.

Purification: The primary method for purification of the final product is recrystallization. After the formation of the hydrochloride salt, a suitable solvent system is chosen to crystallize the this compound, leaving impurities behind in the mother liquor. This is a highly effective method for achieving high purity.

pH Control: During workup and salt formation, careful control of pH is important to ensure complete protonation to the hydrochloride salt and to prevent any potential base-catalyzed side reactions.

Industrial Scalability of Synthetic Routes

Translating a laboratory synthesis to an industrial scale introduces a new set of challenges and considerations.

Safety: The use of hydrogen gas on a large scale presents significant flammability and explosion risks, requiring specialized reactors and stringent safety protocols. This is a major reason why alternative, non-hydrogenation-based deprotection methods, such as acid-mediated cleavage, are attractive for industrial applications. tdcommons.org

Cost and Catalyst Management: Palladium is an expensive precious metal. On an industrial scale, the cost of the catalyst is a significant factor. Efficient catalyst recovery and recycling are essential to make the process economically viable.

Regulatory Compliance: For pharmaceutical intermediates, strict limits are placed on the amount of residual heavy metals (like palladium) in the final product. The process must be validated to show consistent and effective removal of the catalyst to below these regulatory thresholds. tdcommons.org

Process Simplicity: Acid-mediated deprotection protocols are often operationally simpler and more cost-effective on a large scale. They eliminate the need for specialized high-pressure hydrogenation equipment and the concerns associated with handling flammable gas and heavy metal catalysts. tdcommons.org

Solvent and Reagent Selection: On an industrial scale, the choice of solvents and reagents is also influenced by factors such as cost, toxicity, environmental impact, and ease of recovery.

Chemical Reactivity and Derivatization of 3 Methylpiperazin 2 One Hydrochloride

Intrinsic Reaction Pathways of the 3-Methylpiperazin-2-one (B1588561) Moiety

The inherent reactivity of the 3-methylpiperazin-2-one core structure allows for several fundamental transformations.

The nitrogen atoms within the piperazine (B1678402) ring are susceptible to oxidation, leading to the formation of N-oxides. This transformation is typically accomplished using common oxidizing agents. The reaction can potentially yield mono- or di-N-oxides depending on the stoichiometry and the specific nitrogen atom oxidized. The secondary amine at the N4 position and the tertiary amide nitrogen at the N1 position exhibit different reactivities. Oxidation alters the molecule's electronic properties and polarity.

Table 1: Reagents for N-Oxide Formation This table is representative of common oxidizing agents used for amine oxidation.

| Oxidizing Agent | Typical Solvent(s) | Comments |

|---|---|---|

| meta-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane (DCM), Chloroform | A widely used, effective peracid for N-oxidation. |

| Hydrogen Peroxide (H₂O₂) | Water, Methanol | A common and environmentally benign oxidant. |

The amide carbonyl group within the piperazin-2-one (B30754) ring can undergo reduction, although this requires potent reducing agents. Standard hydride reagents can be employed for this purpose. A notable method for the chemoselective reduction of amides involves the use of samarium(II) iodide (SmI₂) in the presence of an amine and water. This system has been shown to be highly effective for the direct reduction of primary, secondary, and tertiary amides to their corresponding alcohols via C-N bond cleavage in the carbinolamine intermediate. Applying such a method to 3-methylpiperazin-2-one would be expected to cleave the amide bond. Alternatively, reduction of the carbonyl to a methylene (B1212753) group (CH₂) would yield 3-methylpiperazine, a reaction that can be achieved under specific, forceful reducing conditions.

The structure of 3-methylpiperazin-2-one offers several positions for substitution reactions, primarily at the ring nitrogens and, with more difficulty, at the methyl group.

Ring Nitrogen Positions: The secondary amine at the N4 position is the most reactive site for substitution. It readily undergoes N-alkylation and N-acylation. N-alkylation can be performed using alkyl halides, where the piperazinone nitrogen acts as a nucleophile. Another powerful method is reductive amination, which involves reacting the secondary amine with an aldehyde or ketone in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) to form a new C-N bond.

Methyl Position: Direct functionalization of the methyl group at the C3 position is chemically challenging due to the high bond dissociation energy of a C-H bond on an unactivated alkyl group. However, a plausible synthetic route could involve a multi-step process. For instance, a radical halogenation could introduce a more reactive handle, such as a bromomethyl group, which could then be displaced by various nucleophiles to introduce diverse functionalities.

Functionalization and Modification Strategies for Derivative Synthesis

The derivatization of 3-methylpiperazin-2-one is crucial for its application in areas like medicinal chemistry, where fine-tuning of its structure is required to achieve desired properties.

N-acylation of the secondary amine at the N4 position is a primary strategy for derivatization. This reaction is typically achieved by treating 3-methylpiperazin-2-one with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a non-nucleophilic base to neutralize the generated acid. This method allows for the introduction of a wide variety of acyl groups, thereby modifying the molecule's steric and electronic properties.

Table 2: Examples of N-Acylation Reactions This table illustrates potential acylation reactions based on common synthetic protocols.

| Acylating Agent | Base | Product |

|---|---|---|

| Acetyl Chloride | Triethylamine (TEA) | 4-Acetyl-3-methylpiperazin-2-one |

| Benzoyl Chloride | Pyridine | 4-Benzoyl-3-methylpiperazin-2-one |

| 4-Fluorobenzoyl Chloride | Diisopropylethylamine (DIPEA) | 4-(4-Fluorobenzoyl)-3-methylpiperazin-2-one |

Electrophilic Additions: The concept of electrophilic addition, common for alkenes where an electrophile adds across a double bond, does not apply in the same manner to the saturated piperazin-2-one ring. Instead, the electron-rich nitrogen atoms of the piperazine ring act as nucleophiles and react with electrophiles in substitution reactions (as described in 3.1.3 and 3.2.1), not addition reactions that break the ring's sigma bonds.

Nucleophilic Additions: Nucleophilic attack can occur at the electrophilic carbonyl carbon of the amide group. While amides are less reactive than ketones, strong nucleophiles can add to the carbonyl, forming a tetrahedral intermediate. Furthermore, more complex reactions involving nucleophilic addition to the ring system have been reported. In a reaction prompted by phosphoryl chloride, piperazin-2-one can react with the nucleophile triethyl phosphite (B83602) to yield bisphosphonate products. In a related finding, when 3-methyl-piperazin-2-one was used as the substrate under similar conditions, a monophosphonylation product was isolated, indicating a distinct reactivity pattern influenced by the methyl substituent. This demonstrates a sophisticated pathway for nucleophilic addition to the heterocyclic scaffold.

Preparation of Structurally Diverse Piperazine Derivatives

3-Methylpiperazin-2-one hydrochloride is a key starting material for the synthesis of a multitude of substituted piperazine derivatives. nih.gov Functionalization primarily occurs at the N4 nitrogen atom through various standard organic reactions, including N-alkylation, N-acylation, and reductive amination.

N-Alkylation: This method introduces alkyl groups to the N4 position via nucleophilic attack of the piperazine nitrogen on an alkyl halide.

N-Acylation: The direct acylation of the N4 nitrogen is commonly achieved by reacting the piperazinone with acyl chlorides in the presence of a base. An example includes the synthesis of (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one.

Reductive Amination: This highly effective technique involves the reaction of the piperazinone's secondary amine with an aldehyde to form an iminium intermediate, which is then reduced in situ to yield the N-alkylated product. The synthesis of (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one serves as a specific example of this strategy.

These derivatization strategies allow for the systematic modification of the piperazinone core, enabling the exploration of structure-activity relationships in medicinal chemistry and materials science. A simplified, one-pot procedure for creating monosubstituted piperazines from a protonated piperazine starting material has been reported, highlighting the efficiency of using the hydrochloride form to control reactivity. nih.gov

Examples of N4-Substituted 3-Methylpiperazin-2-one Derivatives

| Reactant | Reaction Type | Resulting Derivative | Reference |

|---|---|---|---|

| 2,4-dimethoxybenzaldehyde | Reductive Amination | (R)-4-(2,4-dimethoxybenzyl)-3-methylpiperazin-2-one | |

| 4-fluorobenzoyl chloride | N-Acylation | (R)-4-(4-fluorobenzoyl)-3-methylpiperazin-2-one | |

| Allyl halide | N-Alkylation | (R)-4-allyl-3-methylpiperazin-2-one |

Role as a Versatile Synthetic Synthon and Building Block

This compound is widely regarded as a versatile heterocyclic and chiral building block in organic synthesis. ambeed.comchemicalbook.combldpharm.com Its utility stems from its pre-existing chiral center and the presence of multiple reactive sites that can be selectively manipulated. As a synthetic synthon, it provides a reliable and stereochemically defined core structure that can be elaborated upon to generate more complex molecules.

Construction of Complex Heterocyclic Systems

The piperazinone scaffold is a valuable foundation for constructing more elaborate, fused, and spirocyclic heterocyclic systems. The inherent reactivity of the lactam and the secondary amine allows for cyclization and condensation reactions to build new rings onto the piperazin-2-one core.

For instance, reactions of piperazin-2-one with triethyl phosphite prompted by phosphoryl chloride can lead to the formation of novel piperazine-diyl-bisphosphonates, such as tetraethyl cis- and trans-piperazine-2,3-diyl-bisphosphonate. nih.govacs.org These reactions demonstrate how the core structure can be transformed into more complex phosphonated heterocyclic systems. nih.gov

Furthermore, chiral 3-methylpiperazin-2-one is a crucial starting material for the synthesis of fused heterocyclic systems like 5,6,7,((R)-8-substituted)-tetrahydro- ambeed.comchemicalbook.comtriazolo[4,3-a]pyrazines. google.com In these multi-step syntheses, the piperazinone ring is modified and ultimately cyclized with other reagents to form the final triazolopyrazine structure, a core found in various biologically active compounds. google.com The process often involves steps like imidiate formation followed by cyclodehydration to construct the fused triazole ring. google.com

Synthesis of Complex Heterocycles from Piperazinone Precursors

| Starting Material | Key Reagents | Resulting Heterocyclic System | Reference |

|---|---|---|---|

| Piperazin-2-one | Triethyl phosphite, Phosphoryl chloride | Tetraethyl (cis/trans)-piperazine-2,3-diyl-bisphosphonate | nih.gov |

| Chiral 3-methylpiperazin-2-one | Multi-step synthesis involving hydrazide formation and cyclodehydration | Substituted Tetrahydro- ambeed.comchemicalbook.comtriazolo[4,3-a]pyrazine | google.com |

Utilization in Chiral Scaffold Development for Chemical Research

The defining characteristic of (R)- or (S)-3-Methylpiperazin-2-one is its chirality, which originates from the stereocenter at the C3 position. This feature is paramount for its application as a chiral scaffold in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. The stereochemical integrity of this building block is critical as it directly influences the three-dimensional structure of the final product and its interaction with biological systems.

By using an enantiomerically pure form of 3-methylpiperazin-2-one, chemists can introduce a specific stereochemistry at the outset of a synthetic sequence. This chirality can be transferred through subsequent reactions, directing the formation of new stereocenters relative to the one on the piperazinone ring. A key advantage of this approach is the retention of stereochemistry throughout the synthesis, minimizing or eliminating racemization. google.com This strategy provides reliable access to enantiomerically pure complex molecules, such as the selective NK-3 receptor antagonists derived from chiral 3-substituted-piperazin-2-ones. google.com The use of such chiral building blocks circumvents the need for often difficult and costly chiral separations or resolutions at later stages of the synthesis.

Applications in Diversity-Oriented Chemical Synthesis

Diversity-oriented synthesis (DOS) is a powerful strategy used to generate collections of structurally diverse small molecules for high-throughput screening and drug discovery. The goal is to efficiently create a library of compounds with a wide range of scaffolds and stereochemistries. This compound is an excellent starting material for DOS due to its multiple points of diversification.

The principles of DOS often involve using a common core structure that can be elaborated through various reaction pathways. For example, in syntheses involving similar cyclic amino acid derivatives like L-proline, a three-component reaction can generate complex spiro-heterocycles in a single step. thieme-connect.de Similarly, 3-methylpiperazin-2-one can serve as the central scaffold. The N1 and N4 positions can be functionalized with different substituents, the carbonyl group can be involved in condensation or reduction reactions, and the chiral center at C3 provides stereochemical diversity. This multi-faceted reactivity allows for the rapid generation of a library of related but structurally distinct piperazine derivatives, which is the hallmark of diversity-oriented synthesis. thieme-connect.deresearchgate.net

Advanced Analytical and Spectroscopic Characterization of 3 Methylpiperazin 2 One Hydrochloride and Its Derivatives

Chromatographic Separation and Quantification Methodologies

Chromatographic techniques are indispensable for separating 3-Methylpiperazin-2-one (B1588561) hydrochloride from impurities, reaction byproducts, and other isomers, as well as for quantifying its concentration.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantiomeric Excess (ee) Determination

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purity assessment of piperazine (B1678402) derivatives. researchgate.net Reversed-phase HPLC (RP-HPLC) methods are commonly developed and validated to determine the presence of impurities. researchgate.netnih.gov A typical setup involves an octadecyl (C18) column with a mobile phase consisting of an acetonitrile (B52724) and buffer mixture, and UV detection at a suitable wavelength. researchgate.net Method validation ensures selectivity, precision, accuracy, and linearity, establishing the limits of detection (LOD) and quantification (LOQ) for any potential impurities. researchgate.net

For chiral molecules like 3-Methylpiperazin-2-one, determining the enantiomeric excess (ee) is critical. HPLC is the most effective and popular method for chiral separations. nih.gov There are two primary approaches for separating enantiomers by HPLC:

Indirect Method : This involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. nih.govchiralpedia.com These diastereomeric complexes can then be separated on a standard achiral stationary phase. chiralpedia.com The success of this method relies on the availability of a stable, enantiomerically pure derivatizing agent and the presence of a reactive functional group on the analyte. chiralpedia.com

Direct Method : This approach utilizes a chiral stationary phase (CSP) that can directly distinguish between enantiomers. nih.govchiralpedia.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and highly effective for separating a broad range of chiral compounds. nih.govchromatographyonline.com The choice of mobile phase (normal, reversed, or polar organic) and temperature can significantly impact the selectivity and resolution of the separation. chromatographyonline.comsigmaaldrich.com Chiral screening across various CSPs and mobile phase conditions is a prudent strategy to find the optimal separation conditions. chromatographyonline.comsigmaaldrich.com For instance, a process for synthesizing chiral 3-substituted-piperazin-2-one starting materials has been developed to provide products with a high enantiomeric excess of up to 98%. google.com

Table 1: Illustrative HPLC Conditions for Purity and Enantiomeric Analysis of Piperazine Derivatives

| Parameter | Purity Assessment (RP-HPLC) researchgate.net | Enantiomeric Excess (Chiral HPLC) nih.govchromatographyonline.comsigmaaldrich.com |

| Stationary Phase | Octadecyl (C18) silica (B1680970) gel (e.g., LiChrosorb RP-18) | Polysaccharide-based CSP (e.g., Cellulose or Amylose derivatives) |

| Mobile Phase | Acetonitrile / Phosphate Buffer (e.g., pH 2) | Varies (Normal Phase: Hexane/Alcohol; Reversed Phase: Water/Acetonitrile/Methanol) |

| Detection | UV Spectrophotometry (e.g., 239 nm) | UV or Circular Dichroism (CD) |

| Flow Rate | Typically 1.0 - 1.25 mL/min nih.govsigmaaldrich.com | Typically 1.0 mL/min sigmaaldrich.com |

| Column Temp. | Maintained at a constant temperature (e.g., 30 °C) nih.gov | Can be varied to optimize selectivity chromatographyonline.comsigmaaldrich.com |

| Purpose | Quantify impurities and degradation products. | Determine the ratio of enantiomers (ee%). |

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixture Analysis and Isomer Separation

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds, making it suitable for the characterization of piperazine derivatives, often after derivatization to increase volatility. scholars.direct It combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry. unodc.org

GC-MS is particularly effective for separating complex mixtures and distinguishing between isomers. rsc.org For example, a GC-MS method can successfully separate the positional isomers of fluorophenylpiperazine (FPP) and trifluoromethylphenylpiperazine (TFMPP). rsc.org The choice of the GC capillary column is crucial for achieving separation; a 5% phenyl/95% methyl polysiloxane column is commonly used for analyzing various piperazine derivatives. unodc.org The method can be used to identify compounds in a sample by comparing their retention times and mass spectra to those of reference standards. unodc.orgrsc.org In cases where isomers have very similar mass spectra, derivatization or the use of complementary techniques like GC-Infrared Detection (GC-IRD) can provide specific confirmation for each isomer. nih.govresearchgate.net

Table 2: Typical GC-MS Parameters for Piperazine Derivative Analysis unodc.orgrsc.orgresearchgate.net

| Parameter | Typical Setting |

| GC Column | DB-17 or 5% Phenyl/95% Methyl Silicone (e.g., 30 m x 0.25 mm ID, 0.25 µm film) |

| Carrier Gas | Helium, at a constant flow (e.g., 1-2 mL/min) |

| Injector Temp. | 250 - 260 °C |

| Oven Program | Initial temp 60-100°C, ramped to 280-290°C |

| MS Ionization | Electron Ionization (EI) at 70 eV |

| MS Scan Range | m/z 40-620 |

| Application | Separation and identification of isomers and impurities in mixtures. |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Structural Confirmation and Trace Analysis

Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) is an essential tool for the structural confirmation and trace-level quantification of 3-Methylpiperazin-2-one hydrochloride and its derivatives. This technique offers high sensitivity, specificity, and the ability to analyze compounds that are not amenable to GC-MS due to low volatility or thermal instability. nih.gov

LC-MS/MS methods are particularly valuable for identifying metabolites of piperazine-based compounds in biological matrices. nih.gov The process involves separating the analyte and its related substances on an HPLC system, followed by ionization, typically using Electrospray Ionization (ESI). The resulting ions are then subjected to tandem mass spectrometry (MS/MS), where a specific parent ion is selected, fragmented, and the resulting daughter ions are detected. This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of certainty in both identification and quantification, even at very low concentrations. mdpi.com The method is validated to ensure it is robust and suitable for its intended purpose, with established LOD and LOQ values. mdpi.com

Table 3: Application of LC-MS/MS in the Analysis of Piperazine Derivatives nih.govmdpi.com

| Parameter | Description |

| Separation | HPLC with a suitable column (e.g., C18) and mobile phase gradient. |

| Ionization | Electrospray Ionization (ESI), typically in positive ion mode. |

| Mass Analysis | Tandem Mass Spectrometry (MS/MS), often using an Ion Trap (IT) or Triple Quadrupole (QqQ) analyzer. |

| Detection Mode | Multiple Reaction Monitoring (MRM) for high specificity and sensitivity. |

| Application | Structural elucidation of metabolites, trace-level impurity analysis, and quantification in complex matrices. |

High-Performance Thin Layer Chromatography (HPTLC) for Reaction Monitoring and Screening

High-Performance Thin Layer Chromatography (HPTLC) serves as a rapid and efficient method for monitoring the progress of chemical reactions and for screening purposes. The synthesis of piperazine derivatives can be followed using Thin Layer Chromatography (TLC) to track the consumption of starting materials and the formation of products. google.com

For more quantitative analysis or purity evaluation, HPTLC on silica gel plates is employed. researchgate.net The choice of mobile phase, such as a butanol-acetic acid-water system, is optimized to achieve good separation of the main compound from its impurities or decomposition products. researchgate.net HPTLC offers the advantage of analyzing multiple samples simultaneously, making it a cost-effective tool for screening libraries of derivatives or for in-process control during synthesis. mdpi.comthieme.de

Advanced Spectroscopic Elucidation Techniques

Spectroscopic techniques provide detailed information about the molecular structure of this compound and its derivatives, confirming the identity and connectivity of atoms within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Detailed Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. A combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (2D NMR) experiments is used for a complete structural assignment. mdpi.com

¹H NMR : The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. Chemical shifts (δ), signal multiplicity (e.g., singlet, doublet, triplet), and coupling constants (J) are analyzed to piece together the structure. For a derivative of 3-methylpiperazin-2-one, one would expect to see signals corresponding to the methyl group protons, the methine proton at the chiral center, and the methylene (B1212753) protons of the piperazine ring, as well as signals for any substituents. lew.ro

¹³C NMR : The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule. lew.ro The chemical shift of each carbon indicates its type (e.g., alkyl, C-N, C=O). For 3-Methylpiperazin-2-one, characteristic signals would appear for the carbonyl carbon (C=O), the methyl carbon, and the carbons of the piperazine ring. rsc.org

Table 4: General Expected NMR Chemical Shift Ranges for a 3-Methylpiperazin-2-one Skeleton lew.rorsc.org

| Atom/Group | Technique | Expected Chemical Shift (δ, ppm) | Notes |

| Carbonyl (C=O) | ¹³C NMR | ~165 - 175 | The exact shift depends on the substituents and solvent. |

| Methine (CH) | ¹H NMR | ~3.5 - 4.5 | Proton at the chiral center (C3). |

| Methine (CH) | ¹³C NMR | ~50 - 60 | Carbon at the chiral center (C3). |

| Methylene (CH₂) | ¹H NMR | ~2.8 - 3.8 | Protons of the piperazine ring (C5, C6). |

| Methylene (CH₂) | ¹³C NMR | ~40 - 55 | Carbons of the piperazine ring (C5, C6). |

| Methyl (CH₃) | ¹H NMR | ~1.0 - 1.5 | Protons of the methyl group at C3. |

| Methyl (CH₃) | ¹³C NMR | ~15 - 25 | Carbon of the methyl group at C3. |

| Note: These are approximate ranges. Actual values for this compound will depend on the solvent, concentration, and specific salt form. |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the elemental composition of this compound. Unlike low-resolution mass spectrometry, HRMS instruments can measure the mass of a molecule with extremely high accuracy, typically with an error of less than 5 parts per million (ppm). utexas.edu This precision allows for the determination of a unique elemental formula, distinguishing the target compound from other molecules that may have the same nominal mass.

For the free base, (R)-3-Methylpiperazin-2-one, the molecular formula is C₅H₁₀N₂O. researchgate.netchemscene.com HRMS analysis provides an exact mass that confirms this composition. The computed monoisotopic mass for this molecule is 114.079312947 Da. researchgate.netnih.gov An experimental HRMS measurement yielding a mass-to-charge ratio (m/z) value very close to this theoretical value provides high confidence in the identity and elemental makeup of the compound.

When analyzing the hydrochloride salt, the mass of hydrogen chloride (HCl) is added to the mass of the free base. The HRMS spectrum would show a peak corresponding to the protonated molecule [M+H]⁺, where M is 3-Methylpiperazin-2-one. The high resolving power of the technique ensures that the measured mass is specific to the desired molecular formula, thereby confirming the structure and purity of the sample. utexas.edu

Below is a data table illustrating the kind of precise mass information obtained from HRMS for the (R)-enantiomer free base.

| Parameter | Value | Source |

| Molecular Formula | C₅H₁₀N₂O | researchgate.netchemscene.com |

| Molecular Weight (Average) | 114.15 g/mol | researchgate.netchemscene.comnih.gov |

| Monoisotopic Mass (Calculated) | 114.079312947 Da | researchgate.netnih.gov |

This table presents data for the free base, (R)-3-Methylpiperazin-2-one.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for identifying the functional groups and electronic properties of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule, providing a unique "fingerprint." The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The cyclic amide (lactam) structure features a prominent carbonyl (C=O) stretching vibration, typically observed in the 1630–1680 cm⁻¹ region. The secondary amine (N-H) group within the ring and the protonated amine of the hydrochloride salt exhibit stretching vibrations in the 3200–3500 cm⁻¹ range. Additionally, C-H stretching from the methyl and methylene groups appears around 2800–3000 cm⁻¹, while C-N stretching vibrations are found in the 1199–1323 cm⁻¹ range. The presence of the hydrochloride salt can also influence the spectrum, particularly in the N-H bending and stretching regions.

A summary of the expected IR absorption bands for the core structure is provided below.

| Functional Group | Vibration Type | **Expected Wavenumber (cm⁻¹) ** |

| N-H (Amine/Amide) | Stretching | 3200 - 3500 |

| C-H (Alkyl) | Stretching | 2800 - 3000 |

| C=O (Lactam) | Stretching | 1630 - 1680 |

| C-N | Stretching | 1199 - 1323 |

(Data based on general spectroscopic principles and analysis of related compounds)

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule. The 3-Methylpiperazin-2-one structure lacks extensive conjugation or significant chromophores. The primary electronic transitions are the n→π* transition of the carbonyl group and n→σ* transitions associated with the nitrogen atoms. Consequently, the compound is not expected to absorb strongly in the standard UV-Vis range (200–800 nm). The parent piperazine molecule is known to absorb only at low wavelengths, around 205 nm, with a very low absorption coefficient. jocpr.com Therefore, direct UV-Vis analysis for quantification can be challenging. However, derivatization of the piperazine amine with a UV-active agent, such as 4-chloro-7-nitrobenzofuran (B1219042) (NBD-Cl), can be employed to create a derivative with strong UV absorbance, facilitating detection and quantification at trace levels using techniques like HPLC-UV. jocpr.com

Impurity Profiling and Characterization Strategies

A crucial aspect of chemical analysis is the identification and characterization of impurities that may arise during synthesis or degradation. This ensures the quality and consistency of the final product.

Detection and Isolation of Synthetic Impurities and By-products

Impurity profiling for this compound involves a systematic approach to detect, isolate, and identify any unwanted substances originating from the manufacturing process. These impurities can include unreacted starting materials, residual solvents, reagents, and by-products from side reactions.

Common analytical techniques for this purpose include High-Performance Liquid Chromatography (HPLC), particularly chiral HPLC to separate enantiomers, and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS) for structural confirmation. veeprho.com

Potential synthetic impurities can be categorized as follows:

Starting Materials and Intermediates: Incomplete reactions can lead to the presence of precursors in the final product.

Enantiomeric Impurities: In the synthesis of a specific enantiomer, such as (R)-3-Methylpiperazin-2-one, contamination with the opposite (S)-enantiomer is a critical impurity that must be monitored, often due to racemization.

Reaction By-products: The chemistry of piperazine synthesis can lead to various by-products. For instance, N-alkylation or N-acylation can occur at the secondary amine. Depending on the synthetic route, by-products like N-Methylpiperazine or N,N'-diacetylpiperazine could potentially form. veeprho.com In syntheses involving palladium catalysts, by-products from amination reactions may also be present. chemicalbook.com

The table below lists potential impurities based on the general synthesis pathways of piperazine derivatives.

| Impurity Type | Potential Compound Name | Origin |

| Enantiomeric Impurity | (S)-3-Methylpiperazin-2-one | Incomplete stereochemical control or racemization |

| Related Substance | N-Methylpiperazine | Side reaction or degradation of starting materials |

| Related Substance | N,N'-Diacetylpiperazine | By-product from acetylation reactions |

| Starting Material | Ethylenediamine (B42938) | Unreacted starting material |

| Starting Material | Alanine derivative | Unreacted starting material |

Structural Elucidation of Degradation Products

Forced degradation studies are essential to identify potential degradation products that could form during storage or handling. These studies expose this compound to stress conditions such as heat, light, humidity, and acidic, basic, and oxidative environments. The resulting degradation products are then isolated and their structures are elucidated using techniques like LC-MS/MS and NMR.

Based on the known chemistry of piperazine and related lactams, several degradation pathways are plausible:

Hydrolysis: The lactam (cyclic amide) bond is susceptible to hydrolysis, especially under acidic or basic conditions. This would lead to the opening of the piperazinone ring to form an amino acid derivative, N-(2-aminoethyl)alanine.

Oxidation: The nitrogen atoms in the piperazine ring are susceptible to oxidation, which can form N-oxides. Studies on piperazine itself show that oxidative degradation can also lead to the formation of various products, including ethylenediamine and other ring-cleavage products. utexas.eduutexas.edu

Thermal Degradation: At elevated temperatures, piperazine and its derivatives can undergo complex degradation reactions, potentially involving SN2 substitution, to form products like N-formylpiperazine and N-(2-aminoethyl) piperazine. utexas.eduacs.org Methyl substitution, as in 3-Methylpiperazin-2-one, has been shown to increase the rate of thermal degradation compared to unsubstituted piperazine. researchgate.net

The structural elucidation of these products is key to understanding the stability of the compound and ensuring its quality over time.

Computational and Theoretical Investigations of 3 Methylpiperazin 2 One Hydrochloride

Molecular Modeling and Conformational Analysis

Molecular modeling of 3-methylpiperazin-2-one (B1588561) focuses on determining its most stable three-dimensional arrangement of atoms. The piperazin-2-one (B30754) ring is not planar and can adopt several conformations, such as chair, boat, or twist-boat forms. The orientation of the methyl group at the C3 position (axial or equatorial) further diversifies the possible conformers.

Conformational analysis is typically performed using methods like Density Functional Theory (DFT) to calculate the potential energy of each conformer. The goal is to identify the global minimum energy structure, which is the most likely conformation the molecule will adopt. For similar six-membered heterocyclic rings, the chair conformation is often the most stable. In the case of 3-methylpiperazin-2-one, the chair form with the methyl substituent in the pseudo-equatorial position is generally expected to be the lowest in energy, as this minimizes steric hindrance. The presence of the hydrochloride salt means one of the nitrogen atoms is protonated, which influences the ring's geometry and the hydrogen-bonding network.

Table 5.1: Illustrative Conformational Analysis of 3-Methylpiperazin-2-one

| Conformer | Methyl Group Orientation | Relative Energy (kcal/mol) | Stability |

| Chair | Pseudo-Equatorial | 0.00 | Most Stable |

| Chair | Pseudo-Axial | > 2.0 | Less Stable |

| Twist-Boat | - | > 5.0 | High Energy Intermediate |

Note: This table is illustrative. Actual energy values depend on the computational method and basis set used.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those using Density Functional Theory (DFT) with functionals like B3LYP, are employed to investigate the electronic structure and intrinsic properties of 3-methylpiperazin-2-one. jksus.orgwur.nl These calculations provide fundamental insights into the molecule's reactivity, stability, and spectroscopic properties.

Table 5.2: Predicted Electronic Properties of 3-Methylpiperazin-2-one via DFT

| Property | Calculated Value (Illustrative) | Significance |

| HOMO Energy | -6.5 eV | Indicates electron-donating capability (nucleophilicity) |

| LUMO Energy | 1.5 eV | Indicates electron-accepting capability (electrophilicity) |

| HOMO-LUMO Gap | 8.0 eV | Predicts kinetic stability and chemical reactivity |

| Dipole Moment | ~3.5 D | Relates to polarity and intermolecular interactions |

Note: Values are representative and vary based on the specific DFT functional, basis set, and consideration of the hydrochloride form.

Computer-Assisted 3D Structure Elucidation (CASE-3D)

Computer-Assisted Structure Elucidation (CASE) combines experimental data, primarily from Nuclear Magnetic Resonance (NMR) spectroscopy, with computational algorithms to determine or verify a molecule's structure. researchgate.netacdlabs.comtechnologynetworks.com This approach is particularly valuable for complex or novel compounds. nih.govrsc.org

For 3-methylpiperazin-2-one hydrochloride, a CASE system would begin with its molecular formula and process its 1D (¹H, ¹³C) and 2D (e.g., COSY, HMBC) NMR spectra. technologynetworks.com The software generates all possible molecular structures (isomers) consistent with the spectral data. technologynetworks.comrsc.org For chiral molecules, advanced techniques incorporating stereospecific NMR data, such as Residual Dipolar Couplings (RDCs), can be used. rsc.org These data, when analyzed by the CASE program, help to definitively establish the relative configuration and the most stable conformation in solution. rsc.org The final proposed structures are often ranked by comparing their computationally predicted NMR chemical shifts (using methods like DFT) against the experimental values. technologynetworks.com

Table 5.3: Generalized Workflow for CASE-3D

| Step | Description | Key Techniques/Data |

| 1. Data Input | The molecular formula and all available spectroscopic data are entered into the system. | Molecular Formula, MS, 1D/2D NMR (COSY, HSQC, HMBC) |

| 2. Structure Generation | The program generates all possible constitutional isomers that fit the data. technologynetworks.com | Algorithmic assembly based on NMR correlations |

| 3. Spectral Prediction | NMR spectra are predicted for the most plausible candidate structures. | DFT, empirical models, or incremental approaches |

| 4. Ranking & Verification | Generated structures are ranked based on the agreement between predicted and experimental spectra. technologynetworks.com | Statistical analysis (e.g., Mean Absolute Error) |

| 5. 3D-Configuration | Advanced data (if available) is used to determine the final 3D structure and stereochemistry. | RDCs, NOE/ROESY data analysis |

Molecular Docking Simulations for Ligand-Target Interactions (in vitro mechanistic studies)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as 3-methylpiperazin-2-one) when bound to a second molecule (a receptor, typically a protein). nih.govnih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for hypothesizing how a ligand might interact with a biological target at the molecular level. nih.govnanobioletters.com

While specific docking studies for this compound are not detailed in the provided results, the piperazine (B1678402) scaffold is a common motif in many biologically active compounds, and the methodology is well-established. nih.govnih.govtandfonline.com A typical docking study involves preparing the 3D structures of the ligand and the target protein. The docking software then samples a large number of possible binding poses and scores them based on a scoring function, which estimates the binding affinity (e.g., in kcal/mol). nanobioletters.com The resulting poses reveal potential key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues in the protein's active site. nih.gov

Table 5.4: Illustrative Molecular Docking Results for a Piperazinone Ligand

| Protein Target (Hypothetical) | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Predominant Interaction Type |

| Tyrosyl-tRNA synthetase | -6.7 | Asp-176, Gly-36 | Hydrogen Bond |

| Monoamine Oxidase B | -7.2 | Tyr-435, Gln-206 | Hydrogen Bond, Pi-Alkyl |

| Thymidine Phosphorylase | -5.9 | Ser-217, Lys-181 | Hydrogen Bond, Hydrophobic |

Note: This table is for illustrative purposes to demonstrate the type of data obtained from a molecular docking study. The targets are chosen based on studies of similar heterocyclic compounds. jksus.orgnih.govtandfonline.com

Biological Activity and Molecular Mechanism Studies of 3 Methylpiperazin 2 One Hydrochloride and Its Derivatives in Vitro and Preclinical Focus

Investigation of Molecular Targets and Ligand Interactions (in vitro)

In vitro studies are fundamental to elucidating the mechanism of action of novel chemical entities. For derivatives of 3-methylpiperazin-2-one (B1588561), a range of molecular targets, including enzymes and receptors, have been identified through various binding and functional assays.

Binding assays are crucial for identifying the specific proteins that a compound or its derivatives interact with and for quantifying the affinity of this interaction. Research has shown that derivatives incorporating the 3-methylpiperazin-2-one motif can bind with high affinity to several important physiological targets.

One area of investigation has been G-protein coupled receptors (GPCRs). For instance, a methylated analogue featuring a piperazine (B1678402) structure, which can be conceptually derived from a 3-methylpiperazin-2-one building block, demonstrated exceptionally high affinity for the kappa-opioid receptor, with a dissociation constant (Ki) of 0.31 nM. This same derivative also exhibited subnanomolar binding affinity for mu-opioid receptors. In other studies, new piperazine derivatives were evaluated for anxiolytic and antidepressant-like effects, with the mechanism of action implicating the serotonergic pathway, specifically the 5-HT1A receptor. nih.gov

Derivatives have also been shown to interact with sigma receptors. A study focused on the synthesis and receptor binding of 3-substituted piperazine derivatives found that a specific phenylacetamide derivative binds to sigma(1) receptors with a moderate affinity (Ki = 181 nM). nih.gov

Beyond GPCRs, these derivatives have been identified as potent modulators of ion channels and enzymes. A series of piperazinyl bicyclic derivatives, synthesized using (R)-2-methylpiperazine, were developed as selective ligands for the α2δ-1 subunit of voltage-gated calcium channels (Cavα2δ-1), with the most active compounds achieving single-digit nanomolar affinities. nih.gov

Enzyme inhibition is another key mechanism. Thiazolylhydrazine-piperazine derivatives have been synthesized and identified as potent and selective inhibitors of Monoamine Oxidase A (MAO-A). mdpi.comresearchgate.net One of the most effective compounds in this series displayed an IC50 value of 0.057 µM, a potency greater than the reference inhibitor clorgiline. mdpi.com Furthermore, molecular docking studies have suggested that other derivatives may act as inhibitors of receptor tyrosine kinases like EGFR and VEGFR-2, as well as Topoisomerase II, which are critical targets in cancer therapy. ebyu.edu.trresearchgate.netmdpi.com

| Derivative Class | Molecular Target | Affinity/Potency (Ki/IC50) | Reference |

|---|---|---|---|

| Methylated carbamate (B1207046) analogue | Kappa-Opioid Receptor | 0.31 nM | |

| Phenylacetamide derivative | Sigma(1) Receptor | 181 nM | nih.gov |

| Pyrido[4,3-d]pyrimidin-4(3H)-one derivative | Cavα2δ-1 Subunit | Single-digit nM | nih.gov |

| Thiazolylhydrazine-piperazine derivative (3e) | Monoamine Oxidase A (MAO-A) | 0.057 µM | mdpi.com |

| Piperazinyl-methyl-pyridazinone derivative | EGFR / VEGFR-2 (Docking) | N/A | ebyu.edu.tr |

| Phenylpiperazine of 1,2-benzothiazine | Topoisomerase II (Docking) | N/A | mdpi.com |

The binding of a ligand to its molecular target initiates a cascade of intracellular events known as signal transduction. Derivatives of 3-methylpiperazin-2-one modulate these pathways consistent with their identified targets.

GPCR and Ion Channel Signaling: By binding to GPCRs like opioid or serotonin (B10506) receptors, these compounds can modulate the activity of adenylyl cyclase and ion channels, impacting downstream signaling cascades that control neuronal activity. nih.gov The inhibition of the Cavα2δ-1 subunit directly reduces calcium influx through voltage-gated calcium channels, which in turn decreases the release of neurotransmitters. nih.gov This is a key mechanism for producing analgesic effects. nih.gov

Enzyme Inhibition Pathways: As inhibitors of MAO-A, piperazine derivatives prevent the breakdown of monoamine neurotransmitters like serotonin and norepinephrine, leading to their increased availability in the synapse and subsequent modulation of mood and behavior. mdpi.comresearchgate.net

Anticancer Signaling: For derivatives targeting cancer-related proteins, the proposed mechanisms involve the disruption of critical cellular processes. Inhibition of EGFR and VEGFR-2 would block signaling pathways responsible for cell proliferation, angiogenesis, and survival. ebyu.edu.trresearchgate.net Similarly, the inhibition of Topoisomerase II interferes with DNA replication and repair, ultimately inducing apoptosis in cancer cells. mdpi.com

Structure-Activity Relationship (SAR) Studies for Mechanistic Insights

SAR studies are essential for optimizing lead compounds by systematically modifying their chemical structure to enhance potency, selectivity, and pharmacokinetic properties. These studies provide deep insights into the molecular interactions between a ligand and its target.

Systematic structural modifications of the 3-methylpiperazin-2-one framework and its derivatives have yielded clear SAR trends.

Substituents on Aryl Rings: In a series of arylpiperazines targeting 5-HT1A and α1-adrenergic receptors, the nature and position of substituents on the aryl ring, as well as the length of the alkyl spacer chain, were found to be critical for both affinity and selectivity. lookchem.com For new thiazolylhydrazine-piperazine derivatives acting as MAO-A inhibitors, the presence of electron-withdrawing groups like cyano and nitro at the para-position of a phenyl ring resulted in the most potent activity. mdpi.com In a different series of anticancer agents, compounds with methoxy (B1213986) groups on a phenyl ring showed higher cytotoxic effects. ebyu.edu.tr Specifically for 1,2-benzothiazine derivatives, a 3,4-dichlorophenyl substituent on the piperazine moiety was found to be optimal for cytotoxic activity against cancer cells. mdpi.com

Stereochemistry and Chain Modifications: The stereochemistry of the core and its substituents often plays a decisive role. In the development of ligands for the Cavα2δ-1 subunit, the activity was found to reside primarily in the R-enantiomer of the side chain. nih.gov The introduction of a 3-methyl-piperazin-1-yl-butyl group at a specific position on the central scaffold was also shown to be beneficial for activity. nih.gov

| Derivative Class | Structural Modification | Effect on Biological Response | Reference |

|---|---|---|---|

| Anticancer 1,2-Benzothiazines | Addition of 3,4-dichloro substituents to phenylpiperazine | Increased cytotoxicity | mdpi.com |

| MAO-A Inhibitors | Para-cyano or -nitro group on phenyl ring | Enhanced inhibitory potency | mdpi.com |

| Anticancer Pyridazinones | Methoxy groups on phenyl ring | Increased cytotoxic effects | ebyu.edu.tr |

| Cavα2δ-1 Ligands | (R)-configuration of the side chain | Higher binding affinity | nih.gov |

| Arylpiperazines | Increasing alkyl chain length from n=3 to n=4 | Retained or increased affinity for α1 receptor; decreased for 5-HT1A | lookchem.com |

The synthesis of focused libraries of analogues is the practical engine that drives SAR studies. Researchers have employed various synthetic strategies to explore the chemical space around the 3-methylpiperazin-2-one core. A common strategy involves modifying the N4 position of the piperazinone ring to introduce a wide variety of substituents, thereby modulating steric and electronic properties to fine-tune binding affinity and selectivity.

Examples of synthetic campaigns include:

The preparation of 3-substituted piperazine derivatives to probe interactions with sigma and opioid receptors. nih.gov

The multi-step synthesis of N-arylpiperazine conjugates to evaluate their antimycobacterial activity. mdpi.com

The systematic synthesis of piperazinyl-methyl-pyridazinone derivatives to establish a clear SAR for anticancer activity. ebyu.edu.tr

The generation of a series of thiazolylhydrazine-piperazine compounds to optimize inhibition of the MAO-A enzyme. mdpi.comnih.gov

These synthetic efforts are often guided by rational design principles, including bioisosteric replacement and scaffold hopping, to create novel chemical entities with improved pharmacological profiles.

Advanced Methodologies for Molecular Target Identification

While traditional binding assays are effective, advanced computational and experimental methods are increasingly used to identify molecular targets and understand ligand interactions with greater precision.

In Silico and Computational Methods: Molecular docking has been extensively used to predict and rationalize the binding modes of 3-methylpiperazin-2-one derivatives with their putative targets. This approach has been applied to model interactions with EGFR, VEGFR-2, and the DNA-Topoisomerase II complex, providing structural hypotheses for the observed biological activities. ebyu.edu.trresearchgate.netmdpi.com Quantitative Structure-Activity Relationship (QSAR) studies have also been employed to build mathematical models that correlate chemical structures with biological activities, helping to predict the potency of new analogues and guide their design. lookchem.com

Statistical Analysis: For larger datasets from SAR studies, statistical methods such as principal component analysis (PCA) have been used to distill complex structure-activity data into understandable trends, helping to identify the most important molecular descriptors that influence biological activity. mdpi.com

These advanced methodologies, when integrated with traditional in vitro screening, accelerate the process of drug discovery by enabling a more rational, hypothesis-driven approach to identifying molecular targets and optimizing lead compounds.

Drug Affinity Responsive Target Stability (DARTS)

Identifying the molecular targets of small molecules is a critical step in drug discovery. Drug Affinity Responsive Target Stability (DARTS) is a powerful method for this purpose that does not require modification or immobilization of the compound of interest. The principle of DARTS is based on the thermodynamic stabilization of a protein upon binding to a small molecule ligand. This stabilization makes the target protein more resistant to proteolysis.

The general workflow of a DARTS experiment involves the following steps:

Cell lysate is treated with the small molecule of interest (e.g., a derivative of 3-methylpiperazin-2-one) or a vehicle control.

The lysates are then subjected to limited digestion by a protease, such as pronase.

The resulting protein fragments are separated by SDS-PAGE.

Protein bands that are protected from proteolysis in the presence of the compound are identified by staining. These protected bands represent potential binding partners.

The proteins in these bands are then excised and identified using mass spectrometry.

The DARTS method is advantageous because it relies solely on the binding interaction between the small molecule and its target, independent of the molecule's downstream functional effects. While specific studies applying DARTS to 3-methylpiperazin-2-one hydrochloride are not prominently documented in the reviewed literature, this technique represents a key strategy for identifying its direct protein interaction partners and those of its more complex derivatives.

Proteomic Approaches for Interaction Partner Discovery

Beyond DARTS, broader proteomic strategies are employed to uncover the interaction partners of bioactive compounds. Chemical proteomics, a prominent approach, often utilizes affinity chromatography coupled with high-resolution mass spectrometry. chimia.ch In this method, a derivative of the small molecule is typically immobilized on a solid support to create an affinity matrix. This matrix is then used to "pull down" interacting proteins from a cell lysate.

Key steps in this approach include:

Probe Synthesis: A version of the bioactive compound, such as a piperazinone derivative, is synthesized with a linker arm that allows it to be attached to a solid support (e.g., agarose (B213101) beads) without abolishing its biological activity.

Affinity Chromatography: The immobilized compound is incubated with cell or tissue lysates, allowing proteins with affinity for the compound to bind.

Elution and Identification: After washing away non-specifically bound proteins, the specifically bound proteins are eluted and subsequently identified using mass spectrometry-based proteomics.

Quantitative proteomics techniques, such as SILAC (Stable Isotope Labeling with Amino acids in Cell culture), can be integrated to improve the accuracy of target identification by distinguishing true binding partners from non-specific background proteins. researchgate.net These approaches are instrumental in building a comprehensive profile of the proteins and pathways modulated by a compound, although they face challenges such as potential non-specific binding to the matrix. chimia.chresearchgate.net The application of these powerful techniques will be crucial for fully mapping the interactome of 3-methylpiperazin-2-one derivatives.

In Vitro Cellular Activity Studies

Cell Line-Based Assays for Mechanistic Investigations

The biological activity of novel compounds is frequently assessed using a variety of cell line-based assays. For derivatives of the piperazine and piperazinone class, these assays are critical for determining their potential as therapeutic agents by investigating effects on cell viability, proliferation, and specific enzyme activities.

For instance, a study on piperazine-incorporated Schiff base derivatives evaluated their cytotoxic effects on various cancer cell lines. nih.gov The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a common method used to assess cell viability. In one such study, the IC50 values, representing the concentration at which 50% of cell growth is inhibited, were determined for several compounds in human breast cancer (MCF-7) and human cervical cancer (HeLa) cell lines. nih.gov

Furthermore, the inhibitory effects of these compounds on specific enzymes are often a key part of mechanistic investigations. The same study on Schiff base derivatives of piperazine also explored their potential as antiepileptic agents by measuring their inhibitory activity against human carbonic anhydrase (hCA) I and II isozymes. nih.gov The inhibition constant (Ki) is determined to quantify the potency of the compounds against the target enzyme.

Table 1: In Vitro Activity of Piperazine Derivatives

| Compound | Cell Line | Assay Type | Result (IC50/Ki) | Reference |

| MAAS-5 | HeLa | Cytotoxicity (MTT) | 16.76 µM | nih.gov |

| MAAS-5 | MCF-7 | Cytotoxicity (MTT) | 28.83 µM | nih.gov |

| MAAS-3 | HeLa | Cytotoxicity (MTT) | 93.17 µM | nih.gov |

| MAAS-3 | MCF-7 | Cytotoxicity (MTT) | 181.07 µM | nih.gov |

| MAAS Series | hCA I | Enzyme Inhibition | 4.54 - 15.46 nM (Ki) | nih.gov |